
2-(Pyrrolidin-1-yl)cyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyrrolidin-1-yl)cyclohex-2-en-1-one is an organic compound with the molecular formula C10H15NO It is a cyclic compound that features a pyrrolidine ring attached to a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with pyrrolidine in the presence of a suitable catalyst. The reaction typically requires heating and may involve additional reagents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation or recrystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyrrolidin-1-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or nucleophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexanol derivatives .
Applications De Recherche Scientifique
2-(Pyrrolidin-1-yl)cyclohex-2-en-1-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Pyrrolidin-1-yl)cyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Pyrrolidin-1-yl)cyclohexane: Similar structure but lacks the double bond in the cyclohexene ring.
2-(Piperidin-1-yl)cyclohex-2-en-1-one: Similar structure but features a piperidine ring instead of a pyrrolidine ring.
Uniqueness
2-(Pyrrolidin-1-yl)cyclohex-2-en-1-one is unique due to the presence of both a pyrrolidine ring and a cyclohexene ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research applications .
Propriétés
Numéro CAS |
18543-93-6 |
|---|---|
Formule moléculaire |
C10H15NO |
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
2-pyrrolidin-1-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H15NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h5H,1-4,6-8H2 |
Clé InChI |
XXWXPRMRPAPIRE-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=CCCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14715480.png)
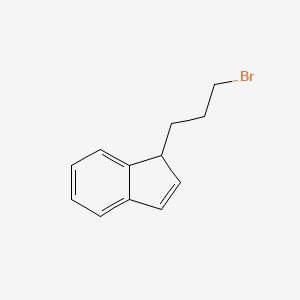



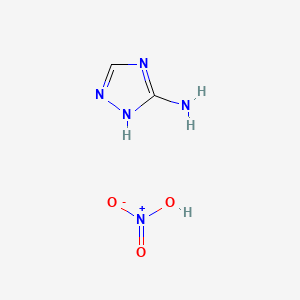
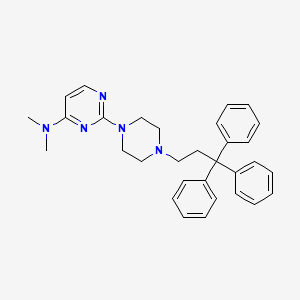

![1,4,4-Trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14715508.png)
![[[1,1'-Bi(cyclooctane)]-1-yl]methanol](/img/structure/B14715510.png)
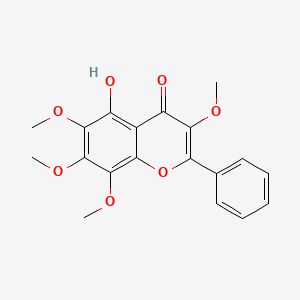

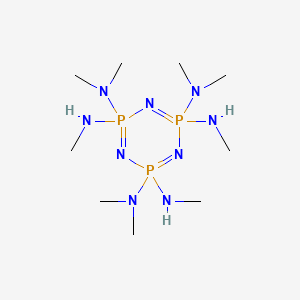
![[(1-Methoxyethyl)sulfanyl]benzene](/img/structure/B14715536.png)
